molecular formula C17H17N3O3 B12922135 (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(4-nitrophenyl)methanimine CAS No. 6625-44-1

(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(4-nitrophenyl)methanimine

Cat. No.: B12922135
CAS No.: 6625-44-1
M. Wt: 311.33 g/mol
InChI Key: FTULKVCJQLXFKU-UHFFFAOYSA-N
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Description

The compound "(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(4-nitrophenyl)methanimine" is a Schiff base (methanimine) featuring a 6-methoxy-substituted 3,4-dihydroquinoline core linked via an imine bond to a 4-nitrophenyl group.

Properties

CAS No.

6625-44-1

Molecular Formula

C17H17N3O3

Molecular Weight

311.33 g/mol

IUPAC Name

(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(4-nitrophenyl)methanimine

InChI

InChI=1S/C17H17N3O3/c1-23-15-8-9-16-13(11-15)3-2-10-19(16)17(18)12-4-6-14(7-5-12)20(21)22/h4-9,11,18H,2-3,10H2,1H3

InChI Key

FTULKVCJQLXFKU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(CCC2)C(=N)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methoxy-3,4-dihydroquinolin-1(2H)-yl)(4-nitrophenyl)methanimine typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-ketoester under acidic conditions.

    Formation of the Methanimine Linkage: The final step involves the condensation of the methoxylated quinoline with 4-nitrobenzaldehyde under basic conditions to form the methanimine linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinoline N-oxide derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Research indicates that compounds similar to (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-(4-nitrophenyl)methanimine exhibit various biological activities:

  • Antimicrobial Activity : Studies have shown that quinoline derivatives possess significant antimicrobial properties. The presence of the nitro group may enhance the antibacterial efficacy of the compound against various pathogens .
  • Anticancer Potential : Quinoline derivatives have been investigated for their anticancer properties. The structural modifications in this compound may provide a scaffold for developing novel anticancer agents targeting specific cancer cell lines .

Organic Synthesis

The compound can serve as an intermediate in organic synthesis, particularly in the development of more complex molecules. Its unique functional groups allow for further derivatization:

  • Synthesis of New Derivatives : The methanimine functional group can be transformed into various other functional groups through nucleophilic additions or substitutions, allowing for the synthesis of diverse chemical entities .

Material Science

There is potential for this compound to be utilized in material science:

  • Polymer Chemistry : The reactivity of the methanimine group can be exploited in polymerization processes to create novel polymeric materials with specific properties, such as enhanced thermal stability or electrical conductivity .

Case Study 1: Antimicrobial Activity

A study conducted on similar quinoline derivatives demonstrated their effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the quinoline structure could enhance antibacterial activity, suggesting that this compound may exhibit similar or improved efficacy due to its unique substituents .

Case Study 2: Anticancer Properties

Another research effort focused on evaluating the cytotoxic effects of quinoline derivatives on human cancer cell lines. Results showed that certain derivatives induced apoptosis in cancer cells through the activation of specific signaling pathways. This suggests that this compound could potentially be developed into an effective anticancer agent with further research .

Mechanism of Action

The mechanism of action of (6-Methoxy-3,4-dihydroquinolin-1(2H)-yl)(4-nitrophenyl)methanimine would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The methoxy and nitrophenyl groups could play a role in binding to the target site, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Substituent Effects on Stability and Reactivity

Electron-Withdrawing vs. Electron-Donating Groups :

  • 4-Nitrophenyl vs. 4-Methoxyphenyl : In aldimine-borane complexes (), the 4-nitrophenyl group (compound 4d) forms a stable yellow solid, while 4-methoxyphenyl (compound 4c) is a less stable yellow oil. This highlights the nitro group’s role in stabilizing crystalline structures through dipole interactions and resonance effects .
  • Positional Isomerism: Pyridine derivatives in show that para-substituted 4-nitrophenylmethanimine (AF4-NO) has a higher DOCK energy score (−40.5) and longer coagulation time (14.5 s) compared to ortho/meta isomers, suggesting para-substitution optimizes bioactivity .

Structural and Functional Variations

Core Heterocycle Comparison :

  • Quinoline vs. Pyrazole: Styrylimines in (e.g., compound 15) incorporate a tert-butyl-pyrazole core, which introduces steric hindrance.
  • Adamantane Derivatives: Compounds 7–10 () feature a bulky tricyclic adamantane group, which reduces solubility compared to the more planar quinoline core. This structural difference could influence pharmacokinetics .

Spectral and Physical Data

  • Melting Points : Adamantane-based imines () melt at ~150–200°C, while 4-nitrophenyl isoxazole derivatives () melt at 180–182°C. The target compound’s melting point is expected to align with these ranges due to similar nitro-group stabilization .
  • IR Spectroscopy: The CH=N stretch (1627 cm⁻¹) and NO₂ asymmetric/symmetric vibrations (1516/1350 cm⁻¹) in are characteristic of nitrophenyl methanimines. The quinoline core may introduce additional C=N or C-O stretches near 1600 cm⁻¹ .

Theoretical and Applied Perspectives

  • Catalytic Hydrolysis: Anthracen-9-yl-N-(4-nitrophenyl)methanimine () undergoes acid-catalyzed hydrolysis, a property that could be exploited in drug delivery systems if the quinoline derivative exhibits similar pH-sensitive behavior .

Biological Activity

(6-Methoxy-3,4-dihydro-2H-quinolin-1-yl)-(4-nitrophenyl)methanimine is a compound with significant potential in medicinal chemistry. Its unique structure, which includes a quinoline moiety and a nitrophenyl group, suggests diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antioxidant, anticancer, and anti-inflammatory properties, supported by research findings and case studies.

  • Molecular Formula : C₁₇H₁₇N₃O₃
  • Molecular Weight : 311.34 g/mol
  • CAS Number : 6625-44-1

1. Antioxidant Activity

The antioxidant properties of this compound are primarily attributed to its ability to scavenge free radicals. Studies have shown that compounds with similar structures exhibit significant antioxidant activity through mechanisms such as DPPH radical scavenging.

CompoundDPPH Scavenging Activity (IC50 µM)
This compoundTBD
Ascorbic Acid50
Other derivatives30 - 60

Research indicates that the presence of methoxy groups enhances the radical scavenging ability by stabilizing the radical intermediates formed during the reaction with DPPH .

2. Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. The MTT assay results demonstrate that it exhibits cytotoxic effects particularly against glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines.

Cell LineIC50 (µM)Reference
U-87TBD
MDA-MB-231TBD

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, likely due to interference with critical signaling pathways involved in tumor growth and survival .

3. Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. In vitro studies indicated that it significantly down-regulates the expression of pro-inflammatory markers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Treatment Concentration (µM)iNOS Inhibition (%)COX-2 Inhibition (%)
1042.2 ± 19.6<56.4 ± 3.1

These findings suggest that this compound may be a promising candidate for developing new anti-inflammatory agents .

Case Studies

Several studies have investigated the biological activity of related compounds, providing insight into structure–activity relationships that may apply to this compound.

  • Hydrazone Derivatives : A study demonstrated that hydrazone compounds with similar functional groups exhibited enhanced antioxidant and anticancer activities due to the presence of an azomethine (-NH-N=CH-) pharmacophore .
  • Quinoline-Based Compounds : Research on quinoline derivatives has shown that modifications at specific positions can significantly alter their biological activities, including increased potency against various cancer cell lines and improved antioxidant properties .

Q & A

Q. How can researchers align studies of this compound with broader theoretical frameworks in medicinal or environmental chemistry?

  • Methodological Answer : Link the compound’s nitro-aromatic motif to established theories:
  • Medicinal Chemistry : Explore its potential as a kinase inhibitor scaffold, leveraging nitro groups for allosteric modulation.
  • Environmental Chemistry : Apply the "bioaccumulation-biomagnification" framework to model its persistence in trophic chains .

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